
p60c-src Substrate Specificity and Consensus
Sequence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: p60c-src Substrate

Cat. No.: B3342299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
p60c-src, the protein product of the c-src proto-oncogene, is a non-receptor tyrosine kinase

that plays a pivotal role in regulating a multitude of cellular processes, including proliferation,

differentiation, survival, and migration. Its activity is tightly controlled, and dysregulation is

frequently implicated in the development and progression of various human cancers. A

thorough understanding of p60c-src's substrate specificity and the consensus sequences it

recognizes is paramount for elucidating its biological functions and for the rational design of

therapeutic interventions. This technical guide provides a comprehensive overview of p60c-src
substrate recognition, presenting key quantitative data, detailed experimental methodologies,

and visual representations of associated signaling pathways.

p60c-src Substrate Specificity
p60c-src exhibits a broader substrate specificity compared to serine/threonine kinases. While

the primary determinant of substrate recognition is the local amino acid sequence surrounding

the target tyrosine residue, the kinase's activity and substrate affinity can be modulated by

various factors, including allosteric regulation and interactions with other proteins.
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Through the screening of peptide libraries and analysis of known substrates, a preferred

consensus phosphorylation sequence for p60c-src has been identified. While some variability

exists, a commonly cited optimal motif is:

E-E-I-Y-G-E-F-F

Key features of the p60c-src consensus sequence include:

Acidic residues (E/D) are frequently found N-terminal to the target tyrosine (Y).

A hydrophobic residue (I/V) is often present at the -1 position relative to the tyrosine.

The +1 position is somewhat variable, but small, neutral residues like Glycine (G) are

common.

Hydrophobic residues (F/Y) are often found at the +3 position.

Other studies have identified alternative efficient peptide substrates, such as Y-I-Y-G-S-F-K and

G-I-Y-W-H-H-Y, highlighting some flexibility in substrate recognition. Research into the minimal

sequence requirements has suggested that as few as five amino acids surrounding the target

tyrosine can be sufficient for significant phosphorylation.

Quantitative Analysis of Substrate Phosphorylation
The efficiency of p60c-src-mediated phosphorylation is determined by the kinetic parameters,

the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a

higher affinity of the kinase for the substrate, while a higher kcat reflects a faster catalytic rate.

The ratio kcat/Km represents the overall catalytic efficiency.
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Substrate Km kcat kcat/Km Conditions

(FGE)3Y(GEF)2

GD

~38-fold lower

than

autophosphorylat

ion site peptide

~6.6-fold higher

than

autophosphorylat

ion site peptide

~251-fold higher

than

autophosphorylat

ion site peptide

In vitro kinase

assay

Casein

2- to 3-fold

decrease upon

thrombin

stimulation

Not significantly

altered

Increased upon

thrombin

stimulation

Human platelets

ATP (with

Casein)

2- to 3-fold

decrease upon

thrombin

stimulation

- - Human platelets

Enolase ~21 µM
Similar across

cell lines
-

LA-N-5

neuroblastoma

cells

Enolase ~8 µM
Similar across

cell lines
-

SK-N-SH

neuroblastoma

cells

Enolase ~17 µM
Similar across

cell lines
- FSD fibroblasts

Note: The presented data is a compilation from various studies and experimental conditions

may differ. Direct comparison of absolute values should be made with caution.

Experimental Protocols
In Vitro p60c-src Kinase Assay
This protocol outlines a standard method for measuring the kinase activity of p60c-src using a

peptide substrate and radiolabeled ATP.

Materials:
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Purified active p60c-src enzyme

Peptide substrate (e.g., based on the optimal consensus sequence)

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

[γ-32P]ATP

P81 phosphocellulose paper

Phosphoric acid (0.75%)

Scintillation counter

Procedure:

Prepare the kinase reaction mixture by combining the kinase buffer, peptide substrate, and

purified p60c-src enzyme in a microcentrifuge tube.

Initiate the reaction by adding [γ-32P]ATP.

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes),

ensuring the reaction stays within the linear range.

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated

[γ-32P]ATP.

Perform a final wash with acetone to dry the paper.

Quantify the incorporated radioactivity using a scintillation counter. The amount of

radioactivity is proportional to the kinase activity.

Alternative Non-Radioactive Method (ADP-Glo™ Kinase Assay):
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This commercially available assay measures kinase activity by quantifying the amount of ADP

produced during the kinase reaction. The ADP is converted to ATP, which is then used in a

luciferase-based reaction to generate a luminescent signal that is proportional to kinase activity.

Identification of p60c-src Substrates using Peptide
Library Screening
This method allows for the unbiased determination of the optimal phosphorylation sequence for

p60c-src.

Workflow:

Library Synthesis: A degenerate peptide library is synthesized, typically with a fixed tyrosine

residue and randomized amino acids at surrounding positions.

Kinase Reaction: The peptide library is incubated with active p60c-src and ATP to allow for

phosphorylation of preferred sequences.

Enrichment of Phosphopeptides: Phosphorylated peptides are separated from non-

phosphorylated peptides, often using immobilized metal affinity chromatography (IMAC).

Sequence Analysis: The enriched phosphopeptides are sequenced using methods like

Edman degradation or mass spectrometry to identify the preferred amino acids at each

position relative to the phosphorylated tyrosine.

Consensus Sequence Generation: The sequencing data is used to generate a consensus

phosphorylation motif for p60c-src.

Signaling Pathways and Logical Relationships
p60c-src is a central node in numerous signaling pathways, integrating signals from various cell

surface receptors and transmitting them to downstream effectors that control key cellular

functions.
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Caption: Overview of major signaling pathways activated by p60c-src.

The diagram above illustrates how various cell surface receptors, including G-protein coupled

receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins, can activate p60c-src.

Once activated, p60c-src can phosphorylate a multitude of downstream substrates, leading to

the activation of key signaling cascades such as the STAT3, RAS/RAF/MEK/ERK, and

PI3K/AKT/mTOR pathways. These pathways, in turn, regulate fundamental cellular processes

like proliferation, survival, and migration.
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To cite this document: BenchChem. [p60c-src Substrate Specificity and Consensus
Sequence: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3342299#p60c-src-substrate-specificity-and-
consensus-sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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